molecular formula C8H8ClN3O B12975841 5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B12975841
M. Wt: 197.62 g/mol
InChI Key: GMOOZHMAJMLZLX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpyrazole with a chloromethylating agent, followed by cyclization with a suitable reagent to form the pyrazolopyrimidine ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one: Lacks the chloromethyl group, resulting in different reactivity and biological activity.

    5-(Hydroxymethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one:

Uniqueness

The presence of the chloromethyl group in 5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one makes it unique compared to its analogsAdditionally, the chloromethyl group can influence the compound’s biological activity, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

5-(chloromethyl)-3-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C8H8ClN3O/c1-5-4-10-12-7(13)2-6(3-9)11-8(5)12/h2,4,10H,3H2,1H3

InChI Key

GMOOZHMAJMLZLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CNN2C1=NC(=CC2=O)CCl

Origin of Product

United States

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